2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-(4,5-dihydro-5-oxo-4-((1-phenyl-1H-tetrazol-5-yl)thio)-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl)phenyl)butanamide

Description

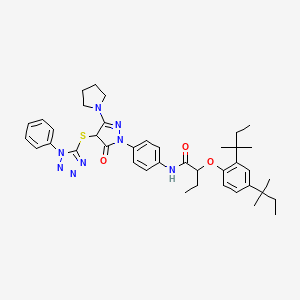

The compound 2-(2,4-Bis(1,1-dimethylpropyl)phenoxy)-N-(4-(4,5-dihydro-5-oxo-4-((1-phenyl-1H-tetrazol-5-yl)thio)-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl)phenyl)butanamide (hereafter referred to as Compound A) is a highly specialized organic molecule with the molecular formula C₄₀H₅₀N₈O₃S and a molecular weight of 722.94 g/mol . Its structure features:

- A 2,4-bis(1,1-dimethylpropyl)phenoxy group, contributing significant steric bulk and lipophilicity.

- A pyrrolidinyl-substituted pyrazolone core, which may confer conformational rigidity and basicity.

- A butanamide linker, facilitating interactions with biological targets via hydrogen bonding .

Compound A is listed under multiple synonyms and identifiers, including PubChem CID 3620078 and CAS 63059-50-7 (hydrochloride salt form) . Its physicochemical properties include a density of 1.24 g/cm³ and a refractive index of 1.642, though data on solubility and melting/boiling points remain unspecified .

Properties

IUPAC Name |

2-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[5-oxo-4-(1-phenyltetrazol-5-yl)sulfanyl-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H50N8O3S/c1-8-32(51-33-23-18-27(39(4,5)9-2)26-31(33)40(6,7)10-3)36(49)41-28-19-21-30(22-20-28)47-37(50)34(35(43-47)46-24-14-15-25-46)52-38-42-44-45-48(38)29-16-12-11-13-17-29/h11-13,16-23,26,32,34H,8-10,14-15,24-25H2,1-7H3,(H,41,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRACQJIEMMORN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)N2C(=O)C(C(=N2)N3CCCC3)SC4=NN=NN4C5=CC=CC=C5)OC6=C(C=C(C=C6)C(C)(C)CC)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H50N8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20866963 | |

| Record name | Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30818-18-9 | |

| Record name | 2-[2,4-Bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]butanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30818-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanamide, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(4,5-dihydro-5-oxo-4-((1-phenyl-1H-tetrazol-5-yl)thio)-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030818189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20866963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2,4-bis(tert-pentyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thio]-3-(pyrrolidin-1-yl)-1H-pyrazol-1-yl]phenyl]butyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-N-(4-(4,5-dihydro-5-oxo-4-((1-phenyl-1H-tetrazol-5-yl)thio)-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl)phenyl)butanamide is a complex organic molecule with potential pharmacological applications. It features a unique structure that contributes to its biological activity, particularly in the context of therapeutic interventions for various diseases.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular mass of approximately 582.77 g/mol. The compound includes multiple functional groups such as phenoxy and butanamide moieties, which are known to influence biological interactions.

Research indicates that this compound interacts with various biological targets, potentially modulating pathways relevant to inflammation and cancer. The presence of the phenoxy group suggests possible interactions with membrane-bound receptors or enzymes.

Anticancer Activity

In vitro studies have shown that derivatives of similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with bulky substituents like those found in this molecule often demonstrate enhanced binding affinity to tumor-specific receptors.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (Breast Cancer) | 15.3 | Apoptosis induction |

| A549 (Lung Cancer) | 10.7 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 12.5 | Inhibition of DNA synthesis |

Anti-inflammatory Properties

Studies suggest that the compound may inhibit pro-inflammatory cytokines by blocking NF-kB signaling pathways. This activity could be beneficial in treating chronic inflammatory conditions.

Case Studies and Research Findings

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of the compound on human breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

Study 2: Inhibition of Cytokine Production

Another study focused on the anti-inflammatory effects of the compound. It demonstrated that treatment with this compound led to a marked decrease in TNF-alpha and IL-6 levels in LPS-stimulated macrophages.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Substituent Variations

The following table highlights structural analogs and their distinguishing features:

Functional Group Analysis

Phenoxy Substituents

- Compound A employs tert-pentyl (1,1-dimethylpropyl) groups on the phenoxy ring, which are bulkier than the tert-butyl (1,1-dimethylethyl) groups seen in analogs like 2,4-di-tert-butylphenoxy derivatives. This increases lipophilicity (logP ~8–10 estimated) and may enhance membrane permeability but reduce solubility .

- In contrast, the 2,6-dimethylphenoxy group in PF 43(1) compounds introduces less steric hindrance, favoring interactions with planar binding pockets.

Heterocyclic Components

- The tetrazol-5-ylthio group in Compound A is rare compared to more common thiadiazole or oxadiazole thioethers. The tetrazole ring’s high nitrogen content may improve binding to metal ions or polar residues in enzymes .

Amide Linkers

Pharmacological and Physicochemical Implications

- Lipophilicity and Bioavailability : Compound A’s high molecular weight (>700 Da) and tert-pentyl groups may limit oral bioavailability, necessitating formulation enhancements (e.g., salt forms, prodrugs) .

- Target Selectivity : The tetrazolylthio group could confer unique interactions with cysteine proteases or kinases, differentiating it from analogs with simpler thioethers .

- Synthetic Complexity : The multi-step synthesis of Compound A (e.g., pyrazole ring formation, tetrazole coupling) contrasts with simpler routes for smaller analogs, impacting scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.